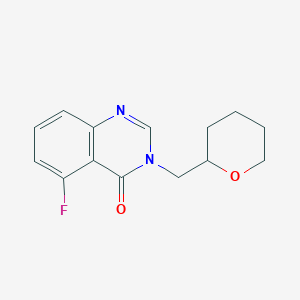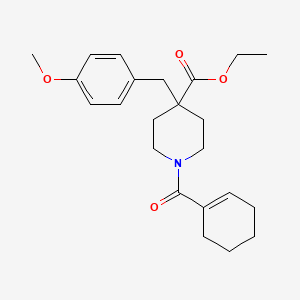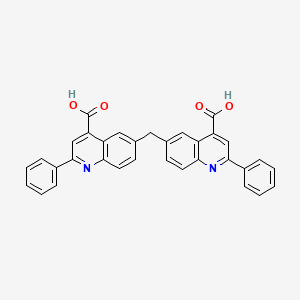![molecular formula C15H23NO B6095301 [1-(2-Phenylpropyl)piperidin-2-yl]methanol](/img/structure/B6095301.png)
[1-(2-Phenylpropyl)piperidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Phenylpropyl)piperidin-2-yl]methanol: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenylpropyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylpropyl)piperidin-2-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: [1-(2-Phenylpropyl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [1-(2-Phenylpropyl)piperidin-2-yl]methanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: The compound can be used in studies to investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of [1-(2-Phenylpropyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets. The phenylpropyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- [1-(2-Phenylethyl)piperidin-2-yl]methanol
- [1-(2-Phenylbutyl)piperidin-2-yl]methanol
- [1-(2-Phenylpropyl)piperidin-2-yl]ethanol
Comparison:
- Structural Differences: The length and nature of the alkyl chain attached to the piperidine ring can vary among these compounds, leading to differences in their chemical and biological properties.
- Unique Features: [1-(2-Phenylpropyl)piperidin-2-yl]methanol is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
[1-(2-phenylpropyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(14-7-3-2-4-8-14)11-16-10-6-5-9-15(16)12-17/h2-4,7-8,13,15,17H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNYIXOBJLGHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6095238.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095246.png)

![1-(Azepan-1-yl)-3-[3-[(2-pyridin-3-yloxyethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6095255.png)
![[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]methanol](/img/structure/B6095261.png)
![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene] diacetate](/img/structure/B6095270.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095275.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-ethylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095298.png)
![6,8-Dichlorodibenzo[b,f]oxepin-3-amine](/img/structure/B6095304.png)
![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6095316.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6095340.png)
![1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6095346.png)
